molecular formula C17H19ClN2O2 B1385149 N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide CAS No. 1020054-68-5

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide

Cat. No.: B1385149
CAS No.: 1020054-68-5
M. Wt: 318.8 g/mol
InChI Key: XMPGPWQDALKYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chlorine atom, and an isobutoxy group attached to a benzamide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of 3-chloroaniline to form 3-amino-4-chloronitrobenzene. This is followed by the reduction of the nitro group to an amino group, yielding 3-amino-4-chloroaniline.

    Amidation: The next step involves the reaction of 3-amino-4-chloroaniline with isobutyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorine groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The isobutoxy group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-acetamide: This compound shares a similar core structure but differs in the substituent groups, which may result in different chemical and biological properties.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:

Uniqueness

N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups allows for diverse reactivity and makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-13-6-7-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPGPWQDALKYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.